molecular formula C19H17BrN2O2 B297447 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B297447
M. Wt: 385.3 g/mol
InChI Key: XIRRKPBDURXMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway. It has also been found to reduce amyloid-beta accumulation in the brain by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce amyloid-beta accumulation in the brain, and reduce inflammation. This compound has also been found to have antioxidant properties, which may be beneficial in reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide in lab experiments is its potential in cancer research. This compound has been found to be effective in inducing apoptosis in cancer cells, which may lead to the development of new cancer therapies. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic in high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide. One of the directions is to further explore its potential in cancer research. This compound may be used in combination with other drugs to develop new cancer therapies. Another direction is to study its potential in the treatment of Alzheimer's disease. This compound has shown promising results in reducing amyloid-beta accumulation in the brain, which may lead to the development of new treatments for this disease. Additionally, further research is needed to explore the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in cancer research and the treatment of Alzheimer's disease.

Synthesis Methods

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide can be synthesized using different methods. One of the most common methods is the reaction between 5-bromo-3-formylindole and N-(3,5-dimethylphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

Scientific Research Applications

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide has been used in various scientific research studies. One of the most significant applications of this compound is in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been used in the study of Alzheimer's disease, where it has shown potential in reducing amyloid-beta accumulation in the brain.

properties

Product Name

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C19H17BrN2O2/c1-12-5-13(2)7-16(6-12)21-19(24)10-22-9-14(11-23)17-8-15(20)3-4-18(17)22/h3-9,11H,10H2,1-2H3,(H,21,24)

InChI Key

XIRRKPBDURXMDB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C

Origin of Product

United States

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